3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGNIDHOWKOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the azepine ring. The dichlorophenyl group is then attached through a substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triazole or azepine rings, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoloazepine compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives as anticancer agents. Research indicates that compounds with triazole and azepine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the anticancer activity of synthesized triazoloazepine derivatives against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites. The results demonstrated a notable reduction in cell viability compared to standard drugs like 5-fluorouracil .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The incorporation of the dichlorophenyl group enhances the biological activity of the triazoloazepine scaffold.
- Data Table: Antimicrobial Activity
| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Triazoloazepine Derivative 1 | Staphylococcus aureus | 15 | 8 |
| Triazoloazepine Derivative 2 | Escherichia coli | 18 | 6 |
| Triazoloazepine Derivative 3 | Candida albicans | 20 | 5 |
These findings suggest that modifications to the triazoloazepine structure can lead to enhanced antimicrobial activity against both bacterial and fungal strains .
Potential Neuroprotective Effects
The neuropharmacological applications of this compound are under investigation for their potential neuroprotective effects.
- Research Insight : Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through the modulation of neurotransmitter systems and anti-inflammatory pathways .
Non-steroidal Anti-inflammatory Applications
Fused triazole-azepine hybrids have been explored as non-steroidal anti-inflammatory agents.
- Case Study : A recent investigation assessed the anti-inflammatory activity of several triazoloazepine derivatives in animal models. The results showed a significant reduction in inflammation markers compared to control groups .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions.
- Common Synthetic Route : The preparation begins with forming the triazole ring followed by azepine formation and attachment of the dichlorophenyl group through substitution reactions .
Industrial Production Methods
In industrial settings, production methods may include batch reactions or continuous flow processes to optimize yield and minimize environmental impact.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
Analgesic and Anti-Inflammatory Activity
- 3-Aryl-triazoloazepines (e.g., 3-(4-fluorophenyl)) demonstrated significant analgesic activity in acetic acid-induced writhing tests (ED₅₀ = 12 mg/kg) and anti-inflammatory effects in carrageenan-induced edema models .
- 3-(3,4-Dichlorophenyl) analogs are hypothesized to exhibit enhanced activity due to increased electron-withdrawing effects stabilizing ligand-receptor interactions, though direct data are unavailable .
Antimicrobial Activity
Triazoloazepinium bromides with varied aryl substituents show broad-spectrum activity:
Notes:
Enzyme Inhibition
- The dichlorophenyl group’s electron-withdrawing nature may further enhance enzyme binding affinity compared to methyl or methoxy substituents .
Biological Activity
3-(3,4-Dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloazepine core with a dichlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 300.16 g/mol. The presence of the triazole and azepine rings contributes to its diverse biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor binding, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against breast (MCF-7), colon (HCT-116), and lung cancer cell lines.
- IC50 Values : Studies have reported IC50 values indicating potent antiproliferative effects (e.g., 6.2 μM against HCT-116) .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.
Antimicrobial Activity
Some derivatives of triazoloazepines have demonstrated antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives including this compound revealed promising results in inhibiting cancer cell proliferation through apoptosis induction. The study highlighted the compound's ability to trigger apoptotic pathways in MCF-7 cells.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of the compound in animal models. Results indicated significant reductions in edema and inflammatory markers when administered at specific dosages.
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?
Methodological Answer:
The synthesis of triazolo-azepine derivatives typically involves cyclocondensation reactions. For example:
- Step 1: Start with a substituted azepine precursor. React with a dichlorophenyl hydrazine derivative under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to form the triazole ring.
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3: Characterize intermediates using -NMR and mass spectrometry. Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–120°C), and reaction time (12–24 hours) .
Advanced: How can researchers address challenges in isolating enantiomerically pure forms of this compound?
Methodological Answer:
Chiral resolution can be achieved via:
- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to induce enantioselectivity. Reaction conditions (e.g., low temperatures, inert atmosphere) must be tightly controlled to minimize racemization .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- - and -NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the azepine and triazole regions. For example, the dichlorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .
- X-ray Crystallography: Single-crystal analysis confirms the fused bicyclic structure and dihedral angles between the triazole and azepine moieties. Crystallize from DMF/water mixtures .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). Optimize force field parameters for halogen bonds (Cl···π interactions) due to the dichlorophenyl group.
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and binding free energy with MM/PBSA .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase Glo®) with ATP concentrations near . Test at 1–100 µM compound concentrations.
- Cytotoxicity: Screen against HEK-293 or HepG2 cells via MTT assay. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .
Advanced: How can researchers resolve contradictions in SAR studies for triazolo-azepines?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., IC values against kinase targets) and apply multivariate regression to identify confounding variables (e.g., lipophilicity vs. steric effects).
- Proteomics: Use thermal shift assays to validate off-target interactions that may explain discrepancies in cellular vs. enzymatic activity .
Basic: What environmental fate studies are relevant for this compound?
Methodological Answer:
- Hydrolysis Stability: Incubate in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via LC-MS; calculate half-life ().
- Soil Sorption: Use batch equilibrium methods with OECD guidelines. Determine values using loam soil and HPLC quantification .
Advanced: How to design a longitudinal ecotoxicology study for this compound?
Methodological Answer:
- Multigenerational Exposure: Expose Daphnia magna or zebrafish to sublethal concentrations (0.1–10 µg/L) over 3–5 generations. Assess endpoints like fecundity, gene expression (RNA-seq), and metabolite profiling (GC-MS).
- Microcosm Models: Simulate freshwater ecosystems with sediment/water partitioning. Measure bioaccumulation factors (BAFs) in algae and invertebrates .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- HPLC-UV: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient. LOD ≤ 10 ng/mL.
- LC-MS/MS: Optimize MRM transitions (e.g., m/z 350 → 152 for quantification; m/z 350 → 184 for confirmation). Validate recovery (≥80%) in plasma using matrix-matched calibration .
Advanced: How to investigate metabolic pathways in mammalian systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
